molecular formula C10H15NO2 B2938206 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol CAS No. 858811-10-6

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol

Cat. No. B2938206
CAS RN: 858811-10-6
M. Wt: 181.235
InChI Key: ODYQPNNFGOHQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen . It is also known as a prodrug of epinephrine .


Molecular Structure Analysis

The molecular formula of “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” is C9H13NO3 . Its InChI code is 1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” include a molecular weight of 183.21 . It is a powder at room temperature .

Scientific Research Applications

Enzyme-Catalyzed Biotransformations

Research by Hopper and Cottrell (2003) explores the enzyme-catalyzed biotransformations of alkylphenols, including derivatives similar to the target compound, highlighting the potential of microbial enzymes in modifying phenolic compounds. This study shows the versatility of enzymes like 4-Ethylphenol methylenehydroxylase in hydroxylating alkylphenols to produce chiral alcohols, which has implications for the synthesis of enantiomerically pure compounds (Hopper & Cottrell, 2003).

Structural Analyses and Synthesis

The work of Brbot-Šaranović et al. (2001) focuses on the synthesis and structural analysis of enaminones, compounds structurally related to 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol. These studies are critical for understanding the molecular architecture and tautomeric behaviors of phenol-derived enaminones, which are relevant in designing compounds with specific optical properties (Brbot-Šaranović et al., 2001).

Novel Synthetic Pathways

Ianelli et al. (1995) discuss the synthesis of Z2055, a dopaminergic prodrug, demonstrating a novel pathway for stabilizing phenol-derived compounds in acidic conditions. This research presents a method for the isomerization and stabilization of phenolic structures in pharmaceutical synthesis, which could be applied to compounds with similar phenolic and amino-ethyl groups (Ianelli et al., 1995).

Safety and Hazards

The safety information for “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” includes several hazard statements such as H302, H312, H315, H319, H332, H335, and H412 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Mode of Action

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol acts as an adrenergic agonist . It interacts with its targets, the α-adrenergic and β-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility . This interaction results in changes in the physiological processes regulated by these receptors .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. Upon binding to the α-adrenergic and β-adrenergic receptors, it triggers a series of biochemical reactions that lead to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various cellular responses .

Pharmacokinetics

As a prodrug, it is expected to have enhanced absorption and stability compared to its parent compound, epinephrine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability need further investigation.

properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYQPNNFGOHQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol

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